Sepiolite

説明

Sepiolite is a naturally occurring clay mineral of sedimentary origin. It is a non-swelling, lightweight, porous clay with a large specific surface area . Chemically, sepiolite is a hydrous magnesium silicate whose individual particles have a needle-like morphology . It may resemble the bones of the cuttlefish Sepia, from which the name derives .

Synthesis Analysis

Sepiolite hydrogels were prepared from granular sepiolite without any previous treatment and dispersed in ultrapure water by tip-sonication . The ability of grinded sepiolite to generate highly viscous and stable hydrogels by sonomechanical irradiation (ultrasounds) has been reported .Molecular Structure Analysis

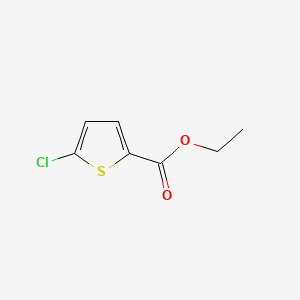

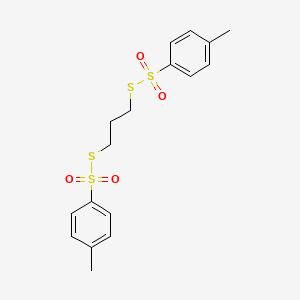

Sepiolite is a natural fibrous clay with the ideal formula Si12O30Mg8(OH)4(OH2)4·8H2O . The structure of this magnesium silicate is based on structural blocks alternating with structural cavities, called tunnels, which gives rise to a highly porous framework .Chemical Reactions Analysis

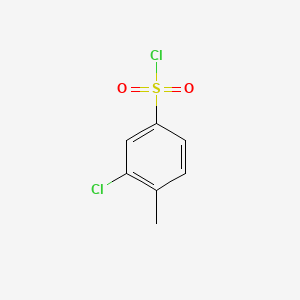

Sepiolite has been modified in two different processes of functionalization: surface adsorption of quaternary ammonium salts/amines or grafting of silane reagents to surface silanols by covalent bonding .Physical And Chemical Properties Analysis

Sepiolite is a soft mineral with a fibrous crystal structure. It has a low density, high porosity, and excellent absorbent properties . Sepiolite is lightweight, has a chalky appearance, and is typically white, gray, yellow, or pink in color .科学的研究の応用

Environmental Contamination Treatment

Sepiolite’s high surface area and porosity make it an excellent adsorbent for environmental remediation. It’s used to treat potentially toxic elements in soil and water, effectively reducing pollution levels. Studies have shown that sepiolite-based materials can be used in site remediation and wastewater treatment, often in combination with other materials like lime and bentonite to enhance performance .

Agriculture as a Soil Conditioner

In agriculture, sepiolite serves as a soil conditioner. It improves soil structure, moisture retention, and nutrient availability, particularly beneficial for arid and sandy soils. Its ability to absorb water helps maintain soil hydration and supports plant growth .

Construction Industry

The construction industry benefits from sepiolite’s low thermal conductivity and rheological properties. It’s used in cement and concrete mixes to enhance workability and durability. Sepiolite also finds use in the production of insulating materials, contributing to temperature stability in buildings and industrial processes .

Ceramics Production

Sepiolite enhances the properties of clay bodies and glazes in ceramics. It improves plasticity and reduces shrinkage during firing, leading to higher quality ceramic products. The fibrous structure of sepiolite contributes to the strength and durability of the final ceramic pieces .

Plastics Industry

In the plastics industry, sepiolite is used to improve mechanical, thermal, and chemical barrier properties. It acts as a compatibilizer in polymer blends, enhancing the ductility and biodegradability of films. Sepiolite’s needle-shaped structure provides a high surface area for better dispersion within polymeric materials .

Drilling Fluids and Foundry Molds

Sepiolite-based muds are customized for high-temperature drilling fluids, offering superior rheological and filtration properties. They help control the viscosity of drilling mud, prevent fluid loss, and stabilize boreholes. Additionally, sepiolite is used in foundry molds due to its thermal stability and adsorbent properties .

Water Treatment and Purification

The adsorbent capabilities of sepiolite are also harnessed in water treatment and purification processes. It removes impurities and contaminants from liquids, making it a valuable component in filtration systems. Its porous structure allows it to act as a filter or absorbent material, contributing to cleaner water supplies .

作用機序

Target of Action

Sepiolite, also known as meerschaum, is a clay mineral that primarily targets the absorption of water, polar liquids, ions, and even molecules such as drugs or insecticides . It belongs to the group of phyllosilicates and is primarily composed of hydrated magnesium silicate . The distinctive feature of sepiolite is its fibrous or needle-like crystal structure, which interlocks to create a three-dimensional network, resulting in a unique porous structure .

Mode of Action

Sepiolite interacts with its targets through its exceptional absorbent properties. The pores in sepiolite give it a high surface area, allowing it to absorb water and other substances effectively . This interaction results in the substance being trapped within the porous structure of the sepiolite .

Biochemical Pathways

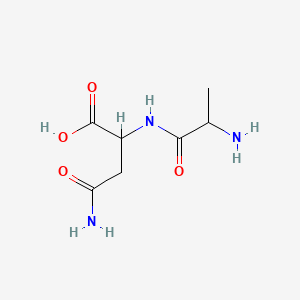

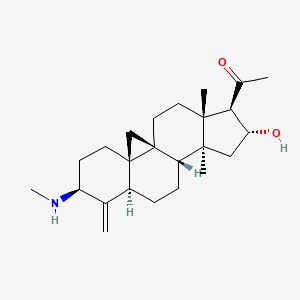

It has been shown to bind to dna, which could potentially influence various biological processes . This binding could be leveraged for DNA extraction from bacteria, optimizing DNA transfer into bacteria, and DNA transfection into mammalian cells .

Pharmacokinetics

Its high surface area and porous structure suggest that it could have a significant impact on the bioavailability of substances it absorbs .

Result of Action

The primary result of sepiolite’s action is the absorption of targeted substances, effectively removing them from their original environment . This makes sepiolite useful in a variety of applications, including as a filter or absorbent material, in oil spill cleanup, and as a desiccant to control moisture in different environments .

Action Environment

The action of sepiolite is influenced by environmental factors such as the presence of water and the specific substances it is intended to absorb . Its effectiveness can also be influenced by the presence of impurities in the environment during its formation . Sepiolite is commonly found in sedimentary environments, often associated with marine deposits and alkaline lakes .

Safety and Hazards

将来の方向性

The potential of sepiolite-based technologies is widespread and a number of processes utilize sepiolite-derived materials . The future of sepiolites in the household is outside the litter box. Already today, they absorb liquid spillages and odours and stabilize aqueous products like paints, resins and inks . In synthetic form, they could bind food products and stabilize drugs, extending their shelf life and making sepiolite an edible product .

特性

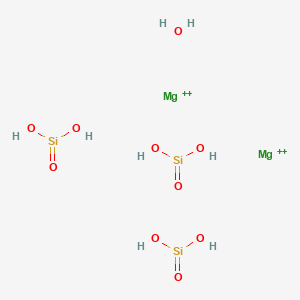

IUPAC Name |

dimagnesium;dihydroxy(oxo)silane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.3H2O3Si.H2O/c;;3*1-4(2)3;/h;;3*1-2H;1H2/q2*+2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEOOKKKXXCAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8Mg2O10Si3+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14987-04-3 (Parent) | |

| Record name | Sepiolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063800373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

300.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimagnesium;dihydroxy(oxo)silane;hydrate | |

CAS RN |

63800-37-3 | |

| Record name | Sepiolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063800373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What are the key structural features of sepiolite?

A2: Sepiolite exhibits a unique fibrous structure composed of talc-like ribbons. These ribbons arrange themselves to form tunnels or channels running along the fiber length. The presence of zeolitic and bound water molecules within these channels contributes to sepiolite's remarkable adsorption properties [, , ].

Q2: What spectroscopic techniques are used to characterize sepiolite?

A3: Various techniques are employed to characterize sepiolite, including X-ray diffraction (XRD) to determine its crystal structure and identify impurities [, , , , , ], Fourier-transform infrared (FTIR) spectroscopy to analyze the functional groups and their interactions [, , , , , ], and scanning electron microscopy (SEM) to visualize its morphology [, , , , , ]. Other techniques include thermogravimetric analysis (TGA) to study thermal stability [, , , , ], differential thermal analysis (DTA) [], and Brunauer-Emmett-Teller (BET) analysis to determine surface area and porosity [, ].

Q3: What are the advantages of using sepiolite in composite materials?

A4: Sepiolite's fibrous structure enhances the mechanical properties of composite materials, such as tensile strength and modulus, when incorporated into polymers like polyethylene and ethylene vinyl acetate [, ].

Q4: How does sepiolite enhance thermal insulation properties in coatings?

A5: Sepiolite's unique microstructure, characterized by its porous and fibrous nature, contributes to its excellent thermal insulation properties []. Ultrafine processing of sepiolite through ball milling can further enhance its insulation capabilities by altering its microstructure, transforming the fascicular structure into an aggregate structure of individual fibers [].

Q5: How does the presence of carbonates in sepiolite affect its sintering behaviour?

A6: Higher carbonate content in sepiolite can lead to the formation of more porous ceramics during sintering, even at high temperatures []. This is due to the decomposition of carbonates at elevated temperatures, leading to the release of CO2 and the creation of voids within the ceramic structure [].

Q6: How does sepiolite contribute to the performance of fluid catalytic cracking (FCC) catalysts?

A7: Acid-modified sepiolite can be incorporated into FCC catalysts to improve their performance. Specifically, it increases the catalyst's specific surface area, pore volume, and resistance to heavy metal poisoning []. The presence of magnesium oxide from sepiolite also contributes to better cracking properties [].

Q7: Can sepiolite be used as a support material for catalysts?

A8: Yes, sepiolite's high surface area and porous structure make it a suitable support material for catalysts. For example, copper supported on acid-treated sepiolite has shown promising activity in the catalytic reduction of nitrogen oxides (NO) with carbon monoxide (CO) [].

Q8: How does sepiolite interact with heavy metal ions in aqueous solutions?

A9: Sepiolite exhibits a strong affinity for heavy metal ions like Pb2+, Cd2+, and Sr2+. This is attributed to various mechanisms, including electrostatic interactions, ion exchange with Mg2+ ions in the sepiolite structure, and specific ion sorption [, ]. This property makes sepiolite a promising material for removing heavy metals from contaminated water.

Q9: Can the adsorption capacity of sepiolite be modified?

A10: Yes, modifying sepiolite with organic compounds like silane coupling agents can alter its surface properties and enhance its adsorption capacity for specific molecules. For instance, modifying sepiolite with silane coupling agents containing -SH and -S4- groups can improve the dispersion and interfacial bonding strength with natural rubber, leading to enhanced mechanical properties in the resulting composites [].

Q10: How does sepiolite interact with dyes?

A11: Sepiolite demonstrates a high adsorption capacity for both cationic and anionic dyes, but with a preference for cationic dyes due to stronger electrostatic attractions []. Interestingly, the adsorption of cationic dyes like Rhodamine B can further enhance sepiolite's photocatalytic activity, making it a promising material for dye degradation and wastewater treatment [].

Q11: How can sepiolite be used for environmental remediation?

A12: Sepiolite's ability to adsorb heavy metals [, ] makes it suitable for immobilizing contaminants like cadmium and lead in polluted soils [, ]. This can reduce the bioavailability of these toxic metals to plants, mitigating their entry into the food chain.

Q12: Can sepiolite be used as a landfill liner material?

A13: Yes, mixtures of sepiolite and natural soil exhibit low permeability and swelling properties, making them suitable for use as compacted landfill liners []. These mixtures offer an economically viable alternative to conventional compacted clay liners [].

Q13: What are the advantages of using sepiolite in humidity regulation?

A14: Sepiolite's porous structure allows it to effectively absorb and release moisture, making it a suitable material for humidity regulation []. Hydrothermally solidified sepiolite aggregates exhibit outstanding humidity-regulating performance, attributed to the synergistic effects of the residual sepiolite and newly formed phases like Al-tobermorite [].

Q14: What are the future research directions for sepiolite?

A15: Future research on sepiolite will likely focus on:* Developing novel modification techniques to further enhance its adsorption capacity and selectivity for various pollutants.* Exploring its potential in advanced applications, such as drug delivery, gene therapy [], and energy storage.* Understanding the long-term environmental fate and potential risks associated with sepiolite-based materials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。